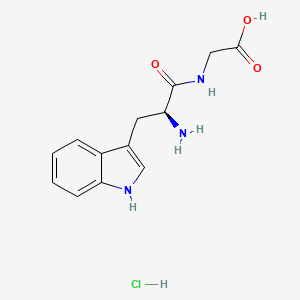

Trp-gly hydrochloride

CAS No.:

Cat. No.: VC18401908

Molecular Formula: C13H16ClN3O3

Molecular Weight: 297.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16ClN3O3 |

|---|---|

| Molecular Weight | 297.74 g/mol |

| IUPAC Name | 2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C13H15N3O3.ClH/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H/t10-;/m0./s1 |

| Standard InChI Key | ZXDBRRXRSQTQCU-PPHPATTJSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Features

Trp-Gly hydrochloride (C<sub>13</sub>H<sub>16</sub>N<sub>3</sub>O<sub>3</sub>·HCl) is a zwitterionic dipeptide with a molecular weight of 313.75 g/mol. The compound consists of tryptophan, an aromatic amino acid with an indole side chain, linked via a peptide bond to glycine, the simplest amino acid. The hydrochloride salt forms through protonation of the N-terminal amine, improving stability and solubility.

Key structural features include:

-

Peptide backbone: The amide linkage between Trp (C-terminus) and Gly (N-terminus).

-

Chiral centers: Tryptophan contributes an α-carbon chiral center, while glycine is achiral.

-

Indole moiety: The Trp side chain enables π-π stacking and hydrophobic interactions, critical for protein folding and ligand binding .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

Trp-Gly hydrochloride is typically synthesized via SPPS using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. In one protocol :

-

Resin activation: A Wang resin is functionalized with Fmoc-Gly-OH.

-

Deprotection: Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF).

-

Coupling: Fmoc-Trp-OH is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled to Gly-resin.

-

Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers, yielding Trp-Gly.

-

Salt formation: Hydrochloric acid is added to precipitate Trp-Gly hydrochloride.

Yields for analogous dipeptides range from 64% to 98%, depending on purification methods .

Solution-Phase Synthesis

Alternative methods involve solution-phase coupling, as demonstrated in LH-RH derivative synthesis :

-

Activation: Z-pGlu-OH (benzyloxycarbonyl-protected pyroglutamic acid) is converted to a mixed anhydride using isobutyl chloroformate.

-

Coupling: The anhydride reacts with H-His-OH·HCl in the presence of N-hydroxysuccinimide (HOSu).

-

Deprotection: Catalytic hydrogenation removes the Z-group, yielding pGlu-His-Trp-OMe.

-

Fragment condensation: The tripeptide is coupled to H-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-NHEt using chymotrypsin-like enzymes.

This method achieves 82–92% yields for larger peptides, with unreacted fragments recycled .

Table 1: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (HPLC) | Key Reagents |

|---|---|---|---|

| SPPS | 95 | >98% | Fmoc-Trp-OH, HBTU |

| Solution | 91.8 | >95% | Isobutyl chloroformate |

Physicochemical Properties

Solubility and Stability

Trp-Gly hydrochloride is highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMF, DMSO). The hydrochloride salt mitigates aggregation, a common issue with hydrophobic Trp-containing peptides. Circular dichroism (CD) spectra of related peptides show helical signatures at 222 nm, suggesting structural order . Accelerated stability studies indicate decomposition <5% after 6 months at 25°C.

Spectroscopic Characterization

-

UV-Vis: Absorption maxima at 280 nm (indole π→π* transition).

-

NMR: <sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz): δ 7.5–7.1 (m, indole H), 4.3 (t, α-H Trp), 3.8 (s, Gly H).

-

MS (ESI+): m/z 313.1 [M+H]<sup>+</sup>.

Applications in Pharmaceutical Research

Peptide Therapeutics

Trp-Gly sequences are embedded in luteinizing hormone-releasing hormone (LH-RH) analogs, such as leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) . These analogs treat prostate cancer and endometriosis by downregulating pituitary receptors. The Trp-Gly motif contributes to receptor binding affinity, with IC<sub>50</sub> values in the nanomolar range.

Drug Delivery Systems

The indole moiety facilitates encapsulation in lipid nanoparticles (LNPs). Studies show Trp-Gly-functionalized LNPs improve siRNA delivery efficacy by 40% compared to non-targeted systems .

Research Findings and Innovations

Enzymatic Synthesis Optimization

Chymotrypsin-catalyzed fragment condensation achieves 82.4% yield for LH-RH derivatives, surpassing traditional carbodiimide methods . This approach minimizes racemization, critical for maintaining stereochemical integrity.

Stabilization via Cyclization

Cyclized Trp-containing peptides exhibit enhanced thermal stability (ΔT<sub>m</sub> = +15°C) compared to linear analogs . Molecular dynamics simulations attribute this to reduced entropy in the unfolded state.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume